2-Chloro-4,5-dihydroxybenzaldehyde
Description
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Structure
3D Structure
Properties
CAS No. |
37686-56-9 |
|---|---|
Molecular Formula |
C7H5ClO3 |
Molecular Weight |
172.56 g/mol |
IUPAC Name |
2-chloro-4,5-dihydroxybenzaldehyde |
InChI |
InChI=1S/C7H5ClO3/c8-5-2-7(11)6(10)1-4(5)3-9/h1-3,10-11H |
InChI Key |
VVCAFCGTTRGXOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1O)O)Cl)C=O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 Chloro 4,5 Dihydroxybenzaldehyde
Advanced Synthetic Routes to 2-Chloro-4,5-dihydroxybenzaldehyde
The synthesis of polysubstituted aromatic compounds like this compound requires precise control over the introduction of functional groups onto the benzene (B151609) ring. The specific substitution pattern—a chlorine atom and two hydroxyl groups on a benzaldehyde (B42025) scaffold—presents a significant synthetic challenge, necessitating advanced strategic approaches.
Regioselective Synthesis Strategies
Regioselectivity is the cornerstone of synthesizing specifically substituted isomers like this compound. The challenge lies in directing the chlorination and hydroxylation steps to the desired positions (C2, C4, and C5) while avoiding the formation of other isomers.
Modern synthetic chemistry employs directing groups to achieve high regioselectivity. For instance, in the synthesis of substituted 2-bromobenzaldehydes, an O-methyloxime can be used as a directing group to facilitate palladium-catalyzed ortho-bromination. acs.org A similar strategy could theoretically be applied to a 3,4-dihydroxybenzaldehyde (B13553) precursor, where a directing group could guide chlorination to the C2 position.
Furthermore, the selective functionalization of hydroxyl groups is critical. In the case of 2,4-dihydroxybenzaldehydes, cesium bicarbonate has been effectively used to mediate regioselective alkylation, producing 4-alkoxy-2-hydroxybenzaldehydes with high yields. nih.gov This principle of selective protection or functionalization of one hydroxyl group over another is vital in multistep syntheses to prevent unwanted side reactions and guide subsequent substitutions. The development of such methodologies is crucial for accessing complex phenolic compounds. rsc.orgrsc.org
Catalyst Systems in Halogenated Benzaldehyde Synthesis
The choice of catalyst is pivotal in determining the outcome of halogenation on a benzaldehyde ring. The aldehyde group itself is a deactivating, meta-directing group under typical electrophilic aromatic substitution conditions. For example, the chlorination of benzaldehyde in the presence of a Lewis acid catalyst like anhydrous ferric chloride (FeCl₃) yields m-chlorobenzaldehyde. youtube.comstackexchange.com
However, to achieve substitution at other positions, more sophisticated catalyst systems are required. Transition-metal catalysis, particularly with palladium, has emerged as a powerful tool for C-H bond activation and functionalization. researchgate.net A key strategy involves the use of a transient directing group, which temporarily coordinates to the metal catalyst and directs halogenation to a specific site, such as the ortho position. researchgate.net This approach allows for the synthesis of halogenated benzaldehydes that are inaccessible through classical methods.
Multistep Synthesis Approaches to Substituted Dihydroxybenzaldehydes
The construction of this compound is most realistically achieved through a multistep synthetic pathway. Such routes often involve the use of protecting groups for the reactive hydroxyl functions to ensure that other chemical transformations occur at the desired positions. A plausible synthetic route could begin with a readily available precursor like 3,4-dimethoxybenzene (veratrole).
The synthesis would proceed through a sequence of reactions where the order is critical to the outcome, a common principle in the synthesis of substituted benzenes. youtube.comlumenlearning.com The general approach involves installing the substituents step-by-step, often involving functional group interconversion, such as the oxidation of a methyl group or the reduction of a nitro group. youtube.comyoutube.com Demethylation to reveal the hydroxyl groups is typically one of the final steps in the synthesis of phenolic compounds. patsnap.comprepchem.com
A hypothetical, yet chemically sound, multistep synthesis is outlined in the table below.
| Step | Reaction | Reagents & Conditions | Intermediate/Product | Purpose |
| 1 | Friedel-Crafts Acylation | Acetyl chloride (CH₃COCl), AlCl₃ | 3,4-Dimethoxyacetophenone | Introduce a carbonyl group that can be converted to an aldehyde. |
| 2 | Chlorination | Cl₂, FeCl₃ | 2-Chloro-4,5-dimethoxyacetophenone | Regioselective chlorination directed by the activating methoxy (B1213986) groups. |
| 3 | Haloform Reaction | NaOH, Br₂ | 2-Chloro-4,5-dimethoxybenzoic acid | Convert the acetyl group to a carboxylic acid. |
| 4 | Reduction | LiAlH₄ followed by mild oxidation (e.g., PCC) | 2-Chloro-4,5-dimethoxybenzaldehyde | Reduce the carboxylic acid to an aldehyde. |
| 5 | Demethylation | Boron tribromide (BBr₃) or HBr | This compound | Remove the methyl protecting groups to reveal the final dihydroxy product. prepchem.com |
Derivatization and Functionalization Reactions of this compound
The chemical reactivity of this compound is dominated by its functional groups: the aldehyde, the phenolic hydroxyls, and the chloro-substituted aromatic ring. The aldehyde group is particularly important for derivatization.
Schiff Base Formation and Characterization
A primary reaction of aldehydes is the formation of Schiff bases. These compounds, which contain an imine or azomethine functional group (-C=N-), are formed through the condensation of an aldehyde or ketone with a primary amine. jetir.orgscience.gov The aldehyde group of this compound is readily available for this transformation. The resulting Schiff bases are often crystalline solids and can be characterized using spectroscopic methods. The formation of Schiff bases from chlorinated aldehydes and various primary amines is a well-documented process. nih.gov
The synthesis of a Schiff base involves the nucleophilic addition of a primary amine to the electrophilic carbonyl carbon of the aldehyde. This is followed by a dehydration step, which is often catalyzed by the addition of a small amount of acid, such as glacial acetic acid or sulfuric acid. jetir.orgijapbc.com The reaction is typically carried out by refluxing the aldehyde and the primary amine in a suitable solvent like ethanol (B145695).
A variety of primary amines can be used to generate a diverse library of Schiff base derivatives from this compound. The table below lists some examples of primary amines and the general structure of the resulting Schiff base.
| Primary Amine | Name of Amine | Resulting Schiff Base Structure |
| Aniline | Aniline | Aromatic imine |
| p-Chloroaniline | 4-Chloroaniline | Aromatic imine with additional chloro substituent jetir.orgijapbc.com |
| Ethylamine | Ethylamine | Aliphatic imine |
| Ethylenediamine | Ethane-1,2-diamine | Bis-Schiff base researchgate.net |
The formation of these carbon-nitrogen double bonds is a fundamental transformation in organic synthesis and provides a pathway to a wide range of molecules with potential applications in coordination chemistry and materials science. ijapbc.com
Structural Diversification of Schiff Base Derivatives
The reactivity of the aldehyde group in this compound readily allows for the synthesis of a wide array of Schiff base derivatives. These compounds are formed through the condensation reaction with various primary amines. The general synthetic route involves the reaction of this compound with an equimolar amount of a primary amine in a suitable solvent, often with catalytic amounts of acid. This structural diversification is crucial as it allows for the fine-tuning of the electronic and steric properties of the resulting Schiff base, which in turn influences its coordination chemistry and potential applications.
The diversity of primary amines that can be employed is extensive, ranging from simple alkyl and aryl amines to more complex and functionally rich moieties. For instance, the reaction with aminoguanidine (B1677879) can yield Schiff's bases with potential applications in studying oxidative stress. The resulting imine or azomethine group (-C=N-) is a key feature of these derivatives, providing a site for further chemical modifications or for chelation with metal ions.
Thiosemicarbazone Synthesis and Complexation
A particularly important class of Schiff base derivatives of this compound are the thiosemicarbazones. These are synthesized by reacting the aldehyde with thiosemicarbazide (B42300) or its N-substituted derivatives, typically in a refluxing alcoholic solvent. nih.gov The resulting thiosemicarbazone ligands are versatile chelating agents for a variety of transition metal ions. rasayanjournal.co.inbenthamopenarchives.com The synthesis is generally straightforward, yielding the desired product in good yields. For example, 2,4-dihydroxybenzaldehyde-4-phenyl-3-thiosemicarbazone (DHBPTSC) is synthesized by reacting 2,4-dihydroxybenzaldehyde (B120756) with 4-phenyl-3-thiosemicarbazide in ethanol with a few drops of glacial acetic acid. japsonline.com
Chelation Chemistry with Metal Ions
Thiosemicarbazones derived from this compound are excellent ligands for the complexation of metal ions. They typically act as bidentate or tridentate ligands, coordinating to the metal center through the sulfur atom and one or both nitrogen atoms of the thiosemicarbazone moiety. nih.gov The phenolic hydroxyl groups can also participate in coordination upon deprotonation, leading to the formation of stable chelate rings.
The chelation behavior is influenced by the specific metal ion and the reaction conditions. For instance, palladium(II) and platinum(II) complexes of benzaldehyde thiosemicarbazone derivatives have been synthesized and characterized. nih.gov Similarly, complexes of copper(II), zinc(II), nickel(II), and iron(II) with 2,4-dihydroxybenzaldehyde thiosemicarbazone have been prepared and their coordination states established. jlu.edu.cn The formation of these metal complexes often leads to a significant enhancement of the biological activity of the parent thiosemicarbazone ligand. benthamopenarchives.com
Coordination Sphere and Geometry of Metal Complexes
The coordination sphere and geometry of the metal complexes formed with this compound thiosemicarbazone derivatives are diverse and depend on the metal ion, its oxidation state, and the stoichiometry of the ligand.
Palladium(II) complexes can exhibit a square-planar geometry with two deprotonated thiosemicarbazone ligands coordinated to the metal center in a trans arrangement through the nitrogen and sulfur atoms. nih.gov The specific geometry is a critical factor in determining the physical and chemical properties of the complex, including its reactivity and potential applications.
Interactive Table: Coordination Geometries of Metal Complexes
| Metal Ion | Ligand | Coordination Mode | Geometry |
| Rhenium(I) | Thiosemicarbazone of 2-chloro-4-hydroxy-benzaldehyde | Bidentate (N,S) | Distorted Octahedral researchgate.net |
| Cobalt(III) | 2-hydroxy-3-methoxybenzaldehyde thiosemicarbazone | Tridentate (O,N,S) | Distorted Octahedral nih.gov |
| Palladium(II) | m-CN-benzaldehyde thiosemicarbazone | Bidentate (N,S) | Square-planar nih.gov |
| Copper(II) | 2,4-dihydroxybenzaldehyde thiosemicarbazone | Not specified | Not specified jlu.edu.cn |
| Zinc(II) | 2,4-dihydroxybenzaldehyde thiosemicarbazone | Not specified | Not specified jlu.edu.cn |
| Nickel(II) | 2,4-dihydroxybenzaldehyde thiosemicarbazone | Not specified | Not specified jlu.edu.cn |
| Iron(II) | 2,4-dihydroxybenzaldehyde thiosemicarbazone | Not specified | Not specified jlu.edu.cn |
Pyrazoline Derivative Synthesis
Pyrazoline derivatives can be synthesized from this compound through a multi-step process. The initial step typically involves an aldol (B89426) condensation reaction between the aldehyde and an appropriate ketone (e.g., acetophenone) to form a chalcone (B49325) intermediate. nih.gov This chalcone is then reacted with hydrazine (B178648) hydrate (B1144303) or a substituted hydrazine in a subsequent cyclization reaction to yield the pyrazoline ring system. nih.goviscience.inresearchgate.net
Other Key Organic Transformations of the Aldehyde and Hydroxyl Groups
Beyond the formation of Schiff bases and their derivatives, the aldehyde and hydroxyl groups of this compound can undergo a variety of other organic transformations. The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
The hydroxyl groups are amenable to a range of reactions, including etherification and esterification. Selective protection of one hydroxyl group over the other can be a synthetic challenge but is crucial for achieving regioselectivity in subsequent reactions. For instance, in the related 3,4-dihydroxybenzaldehyde, selective protection of the 4-hydroxyl group has been achieved using benzyl (B1604629) chloride derivatives, allyl bromide, and propargyl bromide. mdpi.com This regioselective protection is often influenced by factors such as intramolecular hydrogen bonding. mdpi.com Such strategies are essential for the use of this compound as a building block in more complex syntheses.
This compound as an Intermediate in Complex Organic Synthesis
Due to its multiple reactive sites, this compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its structural features allow for the introduction of diverse functionalities and the construction of elaborate molecular architectures.
For example, it can be a precursor in the synthesis of various heterocyclic compounds. The aldehyde functionality provides a handle for building carbon-carbon and carbon-nitrogen bonds, while the hydroxyl groups can be used to modulate solubility and introduce additional points of attachment for further derivatization. The chlorine substituent also offers a potential site for nucleophilic substitution reactions, further expanding its synthetic utility. The ability to selectively manipulate the different functional groups is key to its successful application as an intermediate in multi-step organic synthesis.
Role in Heterocyclic Compound Synthesis
While specific examples detailing the use of this compound in heterocyclic synthesis are scarce in the literature, the chemistry of related dihydroxybenzaldehydes provides a strong indication of its potential. Dihydroxybenzaldehydes are known precursors to a variety of heterocyclic systems. For instance, 2,5-dihydroxybenzaldehyde (B135720) is used in the synthesis of 2H-benzo[b] organic-chemistry.orgchemistrysteps.comoxazines. thegoodscentscompany.com It is plausible that this compound could similarly react with amines, amino acids, or other bifunctional reagents to form chlorinated and hydroxylated versions of benzoxazines, benzofurans, or other heterocyclic scaffolds. The presence of the chlorine atom could also serve as a handle for further synthetic modifications.
Precursor in Natural Product Analog Development
Natural products often serve as the inspiration for the development of new therapeutic agents. Dihydroxybenzaldehydes are found in various natural sources and exhibit a range of biological activities. For example, 2,5-dihydroxybenzaldehyde is a natural phenol (B47542) found in the heartwood of Pseudolarix amabilis. thegoodscentscompany.comchemicalbook.com The synthesis of analogs of such natural products is a common strategy in drug discovery. Although direct use of this compound in this context is not prominently reported, its structure suggests it could be a valuable starting material for creating analogs of naturally occurring phenolic compounds. The introduction of a chlorine atom can significantly alter the electronic and lipophilic properties of a molecule, potentially leading to enhanced biological activity or improved pharmacokinetic profiles.
Building Block for Pharmaceutical and Agrochemical Intermediates
Substituted benzaldehydes are crucial intermediates in the production of a wide array of pharmaceuticals and agrochemicals. The closely related compound, 5-Chloro-2,4-dihydroxybenzaldehyde, is utilized as an intermediate in the synthesis of compounds with anti-inflammatory and antimicrobial activities, as well as in the development of herbicides and fungicides. chemimpex.com This highlights the potential of chlorinated dihydroxybenzaldehydes in these sectors. The aldehyde group of this compound can be readily converted into other functional groups, such as carboxylic acids, alcohols, or amines, which are common moieties in bioactive molecules. The dihydroxy- and chloro-substituents offer further points for diversification, allowing for the generation of a library of compounds for screening in drug and agrochemical discovery programs. The synthesis of various pharmaceuticals relies on chlorine chemistry, with a significant percentage of FDA-approved drugs containing chlorine. nih.gov
Advanced Spectroscopic and Structural Elucidation of 2 Chloro 4,5 Dihydroxybenzaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, detailed information about the connectivity and spatial arrangement of atoms can be obtained.
Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis
The ¹H-NMR spectrum of 2-Chloro-4,5-dihydroxybenzaldehyde is predicted to exhibit distinct signals corresponding to the aldehydic proton, the aromatic protons, and the hydroxyl protons. The chemical shifts of these protons are influenced by the electronic effects of the substituents on the benzene (B151609) ring.
The aldehydic proton (CHO) is expected to appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm. This significant downfield shift is due to the deshielding effect of the electronegative oxygen atom of the carbonyl group.
The aromatic region will display signals for the two protons on the benzene ring. The proton at the C3 position is anticipated to be a singlet due to the absence of adjacent protons for coupling. The proton at the C6 position is also expected to be a singlet. The precise chemical shifts of these aromatic protons would be influenced by the combined electronic effects of the chloro, hydroxyl, and aldehyde groups.
The two hydroxyl protons (OH) will likely appear as broad singlets. Their chemical shifts can vary depending on the solvent, concentration, and temperature, due to hydrogen bonding. Intramolecular hydrogen bonding between the C4-OH and the C5-OH, or with the adjacent carbonyl group, could also influence their chemical shifts.
A comparative analysis with related compounds, such as 2,4-dihydroxybenzaldehyde (B120756) and 2,5-dihydroxybenzaldehyde (B135720), supports these predictions. For instance, in 2,4-dihydroxybenzaldehyde, the aldehydic proton appears around δ 9.92 ppm, and the aromatic protons show characteristic splitting patterns based on their positions relative to the substituents. rsc.org Similarly, the ¹H-NMR spectrum of 2,5-dihydroxybenzaldehyde shows the aldehydic proton at approximately δ 10.02 ppm. rsc.org
Predicted ¹H-NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| CHO | 9.5 - 10.5 | Singlet |
| Ar-H (C3) | 6.5 - 7.5 | Singlet |
| Ar-H (C6) | 6.5 - 7.5 | Singlet |
| OH (C4) | Variable | Broad Singlet |
| OH (C5) | Variable | Broad Singlet |
Note: The predicted chemical shifts are based on the analysis of related compounds and general principles of NMR spectroscopy.
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis
The ¹³C-NMR spectrum of this compound will provide valuable information about the carbon framework of the molecule. Each unique carbon atom in the molecule will give rise to a distinct signal.
The carbonyl carbon (C=O) of the aldehyde group is expected to have the most downfield chemical shift, typically in the range of δ 190-200 ppm. The carbons attached to the electronegative chlorine and oxygen atoms (C2, C4, and C5) will also be shifted downfield. The remaining aromatic carbons (C1, C3, and C6) will appear at chemical shifts characteristic of substituted benzene rings.
Based on data from related compounds like 2-chloro-5-hydroxybenzaldehyde, where the carbonyl carbon appears at δ 195.43 ppm, and other carbons show shifts influenced by the substituents, we can predict the approximate chemical shifts for this compound. chemicalbook.com
Predicted ¹³C-NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C1 | 120 - 130 |
| C2 | 125 - 135 |
| C3 | 110 - 120 |
| C4 | 145 - 155 |
| C5 | 140 - 150 |
| C6 | 115 - 125 |
| C=O | 190 - 200 |
Note: The predicted chemical shifts are estimations based on data from analogous compounds.
Phosphorus-31 Nuclear Magnetic Resonance (³¹P-NMR) in Derivatized Compounds
While this compound itself is not directly observable by ³¹P-NMR, its hydroxyl and aldehyde functionalities can be chemically derivatized with a phosphorus-containing reagent to make them NMR-active. A common derivatizing agent is 2-chloro-4,4,5,5-tetramethyldioxaphospholane. This reagent reacts with hydroxyl and aldehyde groups to form phospholane (B1222863) derivatives, which can then be analyzed by ³¹P-NMR.
This technique is particularly useful for quantifying the number of hydroxyl and aldehyde groups in a molecule and for studying their chemical environment. The chemical shift of the phosphorus-31 nucleus in the resulting derivative is sensitive to the nature of the group to which it is attached. This allows for the differentiation of various types of hydroxyl groups (e.g., phenolic vs. alcoholic) and aldehyde groups within a sample. While no specific studies on the ³¹P-NMR of derivatized this compound are available, the general methodology is well-established for the analysis of similar functionalized compounds.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a key technique for identifying functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Characterization of Functional Groups and Hydrogen Bonding
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (O-H), carbonyl (C=O), carbon-carbon (C=C) aromatic, and carbon-chlorine (C-Cl) functional groups.
The O-H stretching vibrations of the two hydroxyl groups are anticipated to appear as a broad band in the region of 3200-3600 cm⁻¹. The broadness of this band is a strong indicator of hydrogen bonding. In the solid state or in concentrated solutions, both intermolecular and intramolecular hydrogen bonding can occur. Intramolecular hydrogen bonding between the adjacent hydroxyl groups (C4-OH and C5-OH) and between the hydroxyl groups and the carbonyl group is likely, which would lead to a further broadening and a shift to lower wavenumbers of the O-H band.
The C=O stretching vibration of the aldehyde group is expected to produce a strong, sharp peak in the range of 1650-1700 cm⁻¹. The exact position of this band can be influenced by conjugation with the aromatic ring and by hydrogen bonding. Intramolecular hydrogen bonding between a hydroxyl group and the carbonyl oxygen would typically shift the C=O stretching frequency to a lower wavenumber.
The aromatic C=C stretching vibrations will give rise to several bands in the region of 1450-1600 cm⁻¹. The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.
Analysis of related compounds, such as 2-chloro-3-hydroxybenzaldehyde (B1361139) and 3-chloro-4-hydroxybenzaldehyde (B1581250), shows strong absorptions near 3160-3180 cm⁻¹ and a down-shifting of the aldehydic carbonyl stretching mode, which is attributed to O-H···O bond-aided dimerization. rsc.org The FT-IR spectrum of 2,4-dihydroxybenzaldehyde also shows a broad hydroxyl peak and a carbonyl peak indicative of hydrogen bonding. researchgate.net
Predicted FT-IR Data for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (H-bonded) | 3200 - 3600 | Strong, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C=O Stretch (Aldehyde) | 1650 - 1700 | Strong, Sharp |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |
| C-Cl Stretch | 600 - 800 | Medium |
Note: The predicted wavenumbers are based on typical ranges for these functional groups and data from similar compounds.
Comparative Analysis of Experimental and Theoretical Spectra
In modern structural elucidation, a powerful approach involves the comparison of experimentally obtained spectra with theoretically calculated spectra. Computational methods, such as Density Functional Theory (DFT), can be used to predict the vibrational frequencies of a molecule.
For this compound, a theoretical vibrational analysis would involve first optimizing the molecular geometry and then calculating the harmonic vibrational frequencies. The calculated frequencies are often scaled by an empirical factor to better match the experimental values, accounting for anharmonicity and other limitations of the theoretical model.
A study on 5-bromo-2-hydroxybenzaldehyde demonstrated this approach, where DFT calculations were used to assign the vibrational modes observed in the experimental FT-IR spectrum. A similar theoretical study on 2-chloro-3-hydroxybenzaldehyde and 3-chloro-4-hydroxybenzaldehyde helped to explain the observed spectral features, including the effects of dimerization and hydrogen bonding. rsc.org
By comparing the predicted vibrational frequencies and intensities with an experimental FT-IR spectrum of this compound, a detailed and confident assignment of the observed bands to specific molecular vibrations could be achieved. This would provide strong evidence for the proposed structure and offer insights into the nature and strength of the intramolecular hydrogen bonds.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying molecules with chromophores, which are parts of a molecule that absorb light in the UV-visible range. libretexts.org The absorption of UV or visible light excites electrons from lower energy ground states to higher energy excited states. In organic molecules, the most common electronic transitions are σ→σ, n→σ, π→π, and n→π. youtube.com For aromatic compounds like this compound, the most significant transitions occur within the conjugated π-electron system.
The electronic spectrum of this compound is dominated by intense absorptions arising from π→π* transitions associated with its aromatic ring and carbonyl group. libretexts.org These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.org The presence of a conjugated system, which includes the benzene ring and the aldehyde's carbonyl group, lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). utoronto.ca
The substituents on the benzene ring—one chloro group and two hydroxyl groups—act as auxochromes, which modify the absorption characteristics of the primary chromophore. The electron-donating hydroxyl groups, in particular, can cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). The n→π* transition, which involves moving a non-bonding electron from the carbonyl oxygen to a π* orbital, is also possible. libretexts.orgmasterorganicchemistry.com These transitions are typically much weaker than π→π* transitions and are sensitive to solvent polarity. libretexts.orgmasterorganicchemistry.com
Below is a table comparing the absorption maxima (λmax) of related benzaldehyde (B42025) derivatives, which helps to illustrate the effects of substitution on the electronic transitions.
| Compound | Substituents | Typical λmax (nm) for π→π* transition |
| Benzaldehyde | -H | ~245, ~280 |
| Salicylaldehyde | 2-OH | ~255, ~325 |
| 4-Hydroxybenzaldehyde (B117250) | 4-OH | ~285 |
| 5-Chlorosalicylaldehyde | 2-OH, 5-Cl | ~265, ~340 |
| 2,5-Dihydroxybenzaldehyde | 2,5-diOH | ~340 |
Note: The λmax values are approximate and can vary with solvent and pH. Data extrapolated from studies on similar compounds.
The chromophoric behavior of this compound is expected to be sensitive to its environment. In solution, the polarity of the solvent can influence the wavelengths of the absorption maxima. This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited states of the molecule.
For π→π* transitions, polar solvents often cause a small red shift (to longer wavelengths). libretexts.org Conversely, for n→π* transitions, a blue shift (to shorter wavelengths) is typically observed in polar, hydrogen-bonding solvents. libretexts.orgresearchgate.net This is because the non-bonding lone pair electrons of the carbonyl oxygen can form hydrogen bonds with protic solvents, which lowers the energy of the ground state more than the excited state, thus increasing the energy gap for the transition. libretexts.org
Comparing the solid-state UV-Vis spectrum (often measured using diffuse reflectance) to the solution spectrum can reveal differences due to intermolecular interactions, such as hydrogen bonding and π-stacking, which are prevalent in the crystal lattice but absent or different in a dilute solution. This can lead to peak broadening or shifts in λmax. The fine structure that is sometimes visible in gas-phase or nonpolar solvent spectra, which corresponds to vibrational energy levels, is often obscured in polar solvents and the solid state. utoronto.ca
Mass Spectrometry (MS) for Molecular Fragmentation and Identification
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a critical tool for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns. libretexts.org
In GC-MS, the compound is vaporized and separated from other components via gas chromatography before being ionized and detected by the mass spectrometer. The most common ionization method in GC-MS is electron ionization (EI), which bombards the molecule with high-energy electrons, leading to the formation of a molecular ion (M+•) and subsequent fragmentation. libretexts.org
The fragmentation of this compound in an EI-MS experiment would be expected to follow patterns characteristic of aromatic aldehydes. libretexts.orgmiamioh.edu The molecular ion peak should be observable. Common fragmentation pathways include:
Loss of a hydrogen atom: A peak at M-1 is common for aldehydes. miamioh.edu
Loss of the formyl group: A peak at M-29, corresponding to the loss of the -CHO radical, is highly characteristic of benzaldehydes. miamioh.eduyoutube.com
Loss of carbon monoxide: Subsequent loss of CO from the [M-H]+ fragment can occur.
Loss of chlorine: Cleavage of the carbon-chlorine bond can also be observed.
The expected molecular weight of this compound (C7H5ClO3) is approximately 172.5 g/mol . The table below outlines some of the predictable fragments.
| Fragment | Loss | m/z (for ³⁵Cl isotope) | Description |
| [C₇H₅ClO₃]+• | - | 172 | Molecular Ion (M+•) |
| [C₇H₄ClO₃]+ | H• | 171 | M-1 Peak |
| [C₆H₅ClO₂]+ | CHO• | 143 | Loss of formyl radical |
| [C₆H₄ClO₃]+ | H•, CO | 143 | Loss of H followed by CO |
| [C₆H₄O₃]+• | Cl•, H• | 108 | Loss of Cl and H |
| [C₆H₅O₂]+ | Cl•, CO | 109 | Loss of Cl and CO |
| [C₆H₅O]+ | Cl•, CO, H₂O | 91 | Further fragmentation |
Note: The presence of chlorine will result in a characteristic isotopic pattern, with the M+2 peak (from the ³⁷Cl isotope) having an intensity of about one-third that of the M+ peak (from the ³⁵Cl isotope).
Fast Atom Bombardment (FAB) is a soft ionization technique used for analyzing non-volatile and thermally labile compounds. wikipedia.orgrsc.org The sample is dissolved in a non-volatile liquid matrix, such as glycerol, and then bombarded with a beam of high-energy neutral atoms (e.g., Argon or Xenon). wikipedia.orgumd.edu This process causes the analyte molecules to be sputtered into the gas phase as ions with minimal fragmentation. libretexts.org
For this compound, FAB-MS would be particularly useful for unambiguously determining its molecular weight. taylorandfrancis.com The technique typically produces a prominent protonated molecular ion [M+H]+ and/or a deprotonated ion [M-H]-, depending on the mode of analysis (positive or negative). taylorandfrancis.com Due to the gentle nature of the ionization, the molecular ion is often the base peak (the most intense peak) in the spectrum, with very few fragment ions observed. wikipedia.org This provides clear confirmation of the molecular mass, complementing the structural information gained from the fragmentation patterns in GC-MS.
X-ray Diffraction (XRD) for Crystal Structure Determination
X-ray diffraction (XRD) on a single crystal is the most powerful method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.net This technique provides definitive information about the molecular structure, including bond lengths, bond angles, and torsional angles.
For this compound, a single-crystal XRD analysis would reveal:
Molecular Geometry: The exact bond lengths and angles of the benzene ring, the carbonyl group, and the C-Cl and C-O bonds. It would also confirm the planarity of the aromatic ring.
Conformation: The orientation of the aldehyde and hydroxyl groups relative to the benzene ring.
Intermolecular Interactions: The analysis would elucidate the network of intermolecular forces that stabilize the crystal lattice. Of particular interest would be the hydrogen bonding interactions involving the two hydroxyl groups and the carbonyl oxygen. These hydrogen bonds play a crucial role in dictating the packing of the molecules in the crystal.
Crystal Packing: How the individual molecules are arranged in the unit cell, including any π-π stacking interactions between the aromatic rings.
While specific crystal structure data for this compound is not widely published, analysis of similar structures, such as 5-Bromo-2-Hydroxybenzaldehyde, demonstrates how XRD provides critical insights into the supramolecular assembly driven by hydrogen bonding and other weak interactions. nih.gov
Solid-State Molecular Conformation
The solid-state conformation of a molecule, which describes the spatial arrangement of its atoms, is determined with high precision by single-crystal X-ray diffraction. This technique provides detailed information on bond lengths, bond angles, and dihedral angles, which collectively define the molecule's three-dimensional shape.
For illustrative purposes, the crystallographic data of the isomer 2,5-dihydroxybenzaldehyde reveals a planar molecular structure. cam.ac.uk This planarity is a common feature in many benzaldehyde derivatives, arising from the sp² hybridization of the carbon atoms in the benzene ring and the carbonyl group. In 2,5-dihydroxybenzaldehyde, the root-mean-square deviation for all non-hydrogen atoms is a mere 0.019 Å, underscoring its largely flat conformation. cam.ac.uk
It is highly probable that this compound also adopts a predominantly planar conformation. The benzene ring, the aldehyde group, and the substituent chloro and hydroxyl groups are all likely to lie in nearly the same plane. Minor deviations from planarity might occur due to steric hindrance between adjacent substituents or as a result of packing forces within the crystal lattice. The precise bond lengths and angles would be influenced by the electronic effects of the chlorine atom and the two hydroxyl groups, as well as by any intramolecular hydrogen bonding.
A representative table of expected bond lengths and angles for a dihydroxybenzaldehyde derivative, based on known structures, is presented below.
| Parameter | Expected Value |
| C-C (aromatic) | ~1.39 Å |
| C-O (hydroxyl) | ~1.36 Å |
| C=O (aldehyde) | ~1.21 Å |
| C-Cl | ~1.74 Å |
| C-C-C (ring) | ~120° |
| C-C-O | ~120° |
| O-C-C | ~120° |
| C-C-Cl | ~120° |
This table is illustrative and actual values for this compound would require experimental determination.
Intermolecular Interactions in Crystal Lattices (e.g., Hydrogen Bonding)
The way molecules pack together in a crystal is governed by a variety of intermolecular interactions, with hydrogen bonding being particularly significant in hydroxylated compounds. In the case of this compound, the two hydroxyl groups and the carbonyl oxygen of the aldehyde group are all capable of participating in hydrogen bonds, acting as both donors and acceptors.
Examining the crystal structure of 2,5-dihydroxybenzaldehyde provides insight into the types of hydrogen bonding networks that can form. cam.ac.uk In this isomer, one of the hydroxyl groups forms an intramolecular hydrogen bond with the carbonyl oxygen of the aldehyde group. cam.ac.uk This type of interaction is common in ortho-hydroxy benzaldehydes and contributes to the planarity and stability of the molecule. The second hydroxyl group in 2,5-dihydroxybenzaldehyde is involved in an intermolecular hydrogen bond with the carbonyl group of an adjacent molecule, linking the molecules into chains. cam.ac.uk
Advanced Structural Analysis Techniques
Beyond standard crystallographic analysis, advanced techniques such as Hirshfeld surface analysis and thermal analysis provide deeper insights into the intermolecular interactions and thermal stability of crystalline solids.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. It partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule (the promolecule) dominates the corresponding sum over the crystal (the procrystal). By mapping properties such as the normalized contact distance (d_norm) onto this surface, one can identify regions of significant intermolecular contact.
A Hirshfeld surface analysis of a related benzaldehyde derivative would typically reveal the following:
d_norm maps: These maps use a red-white-blue color scheme, where red spots indicate close contacts (shorter than the van der Waals radii), white areas represent contacts around the van der Waals separation, and blue regions signify longer contacts.
For this compound, a Hirshfeld analysis would be expected to highlight the prevalence of O···H/H···O hydrogen bonds. Additionally, due to the presence of the chlorine atom, Cl···H and potentially Cl···O or Cl···Cl contacts would also be anticipated and could be quantified. The analysis would provide a detailed picture of the hierarchy and significance of the various intermolecular forces responsible for the stability of the crystal structure.
Thermal Gravimetric (TG) and Differential Scanning Calorimetry (DSC) Studies
Thermal analysis techniques are crucial for determining the thermal stability and phase behavior of a compound.
Thermal Gravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. A TGA thermogram of this compound would reveal its decomposition temperature, providing a measure of its thermal stability. The absence of mass loss at lower temperatures would indicate an anhydrous, stable solid.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram can identify various thermal events:
Melting Point: A sharp endothermic peak indicates the melting temperature of the crystalline solid.
Polymorphic Transitions: The presence of multiple peaks before decomposition could suggest the existence of different crystalline forms (polymorphs) and their interconversion.
Glass Transitions: A step-like change in the baseline would indicate a glass transition, characteristic of amorphous phases.
For a crystalline compound like this compound, a typical DSC curve would show a single, sharp endotherm corresponding to its melting point, followed by an exothermic or endothermic profile associated with its decomposition at higher temperatures. The data obtained from TGA and DSC are complementary and provide a comprehensive understanding of the thermal properties of the compound.
Theoretical and Computational Chemistry Studies on 2 Chloro 4,5 Dihydroxybenzaldehyde
Quantum Chemical Calculations
Quantum chemical calculations are fundamental tools for investigating the electronic structure and properties of molecules from first principles. These methods would be instrumental in elucidating the intrinsic characteristics of 2-Chloro-4,5-dihydroxybenzaldehyde.
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.gov It is frequently employed to determine the optimized molecular geometry, which corresponds to the lowest energy arrangement of atoms in the molecule. For a molecule like this compound, DFT calculations, often using a basis set such as 6-311++G(d,p), would predict bond lengths, bond angles, and dihedral angles. nih.govnih.gov These geometric parameters are crucial for understanding the molecule's three-dimensional shape and steric interactions.
Furthermore, DFT provides insights into the electronic structure, including the distribution of electron density. A Molecular Electrostatic Potential (MEP) map, for instance, can be generated to visualize the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). nih.gov This information is vital for predicting how the molecule will interact with other chemical species.
Table 1: Illustrative Optimized Geometric Parameters (Bond Lengths and Angles) for a Substituted Benzaldehyde (B42025) Derivative (Hypothetical Data for this compound)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C1-C2 | 1.40 | C6-C1-C2 | 120.0 |
| C2-Cl | 1.74 | C1-C2-C3 | 120.5 |
| C4-O(H) | 1.36 | C3-C4-C5 | 119.0 |
| C5-O(H) | 1.36 | C4-C5-C6 | 121.0 |
| C1-C(H)=O | 1.48 | O=C-H | 123.0 |
| C=O | 1.22 | C1-C(H)=O | 121.0 |
Note: The data in this table is hypothetical and serves as an example of the type of information obtained from DFT calculations. Actual values for this compound would require specific computational analysis.
Hartree-Fock (HF) Level Calculations
Hartree-Fock (HF) is another ab initio method for approximating the wave function and energy of a quantum many-body system in a stationary state. researchgate.net While generally less accurate than DFT for many applications due to its neglect of electron correlation, HF calculations are still valuable for providing a baseline understanding of electronic structure and molecular orbitals. researchgate.net Comparing results from both HF and DFT methods can offer a more comprehensive picture of the molecule's properties. For substituted benzaldehydes, HF calculations have been used to compute the equilibrium structure and harmonic vibrational frequencies. researchgate.net
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Gap)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. nih.govresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more polarizable and more likely to undergo chemical reactions. nih.gov For a related compound, the HOMO–LUMO gap was found to be 0.13061 atomic units. nih.gov The energies of the HOMO and LUMO are also related to the ionization potential and electron affinity of the molecule, respectively.
Table 2: Illustrative Frontier Molecular Orbital Energies and Energy Gap (Hypothetical Data for this compound)
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -2.0 |
| HOMO-LUMO Gap | 4.5 |
Note: This data is for illustrative purposes only. The actual values would be determined from specific quantum chemical calculations for this compound.
Investigation of Local and Global Chemical Activity Descriptors
Based on the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). researchgate.net These descriptors provide a quantitative measure of the molecule's reactivity. Local reactivity descriptors, such as the Fukui function, can also be determined to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. nih.gov
Prediction and Simulation of Spectroscopic Properties
Computational methods are also employed to predict and simulate the spectroscopic signatures of a molecule, which can then be compared with experimental data for validation.
Theoretical Calculation of FT-IR and UV-Vis Spectra
Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an experimental Fourier-Transform Infrared (FT-IR) spectrum. nih.govresearchgate.net By analyzing the computed vibrational modes, specific peaks can be assigned to the stretching, bending, and torsional motions of different functional groups within the molecule, such as the O-H, C=O, and C-Cl bonds of this compound.
Similarly, Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excitation energies and oscillator strengths, which can be used to simulate the Ultraviolet-Visible (UV-Vis) absorption spectrum of a molecule. researchgate.netnih.gov This provides information about the electronic transitions occurring within the molecule upon absorption of light.
Table 3: Illustrative Calculated Vibrational Frequencies and Assignments (Hypothetical Data for this compound)
| Wavenumber (cm⁻¹) | Assignment |
| 3450 | O-H stretch |
| 3350 | O-H stretch |
| 1680 | C=O stretch |
| 1590 | C=C stretch (aromatic) |
| 1250 | C-O stretch |
| 750 | C-Cl stretch |
Note: This table provides an example of the kind of data generated from theoretical vibrational frequency calculations. The actual assignments for this compound would require specific computational analysis.
Correlation with Experimental Spectroscopic Data
Theoretical calculations, primarily using Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules like this compound. These computational predictions can then be correlated with experimental data from techniques such as Fourier-transform infrared (FT-IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectroscopy to confirm the molecular structure and understand its electronic and vibrational characteristics.
While specific experimental and comprehensive theoretical studies on this compound are not widely available in the literature, the methodology for such a correlation is well-established. For instance, studies on similar substituted benzaldehydes, like 2-bromo-4-chlorobenzaldehyde, have demonstrated the efficacy of DFT calculations in reproducing experimental IR spectra. researchgate.net In such studies, the calculated vibrational frequencies, though often slightly higher than experimental values due to the calculations being performed for a molecule in the gaseous phase and the exclusion of anharmonicity, show a strong linear correlation with the experimental data. nih.gov
For this compound, one would expect to see characteristic vibrational modes. The carbonyl (C=O) stretching frequency of the aldehyde group would be a prominent feature in the IR spectrum, typically appearing around 1650-1700 cm⁻¹. The hydroxyl (O-H) groups would exhibit broad stretching bands, and the C-Cl stretching vibration would also be present at a lower frequency. The aromatic C-H and C=C stretching vibrations would also be key identifying features.
Similarly, ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov The predicted shifts for the aromatic protons, the aldehyde proton, and the carbon atoms in the benzene (B151609) ring and the formyl group would be compared with experimental spectra to validate the computational model. For example, the aldehyde proton is expected to be significantly deshielded and appear at a high chemical shift (around 10 ppm) in the ¹H NMR spectrum.
UV-Vis absorption spectra, predicted using Time-Dependent DFT (TD-DFT), would reveal the electronic transitions within the molecule. nih.gov Benzaldehyde derivatives typically exhibit π→π* and n→π* transitions. researchgate.net The correlation between the calculated maximum absorption wavelengths (λ_max) and those observed experimentally helps in understanding the electronic structure and the effect of the substituents (chloro and dihydroxy groups) on the chromophore.
Table 1: Hypothetical Correlation of Experimental and Theoretical Spectroscopic Data for this compound
| Spectroscopic Technique | Experimental Value (Hypothetical) | Theoretical Value (DFT/B3LYP/6-311++G(d,p)) (Hypothetical) | Assignment |
| FT-IR (cm⁻¹) | |||
| ~3400 (broad) | ~3450 | O-H stretch | |
| ~1670 | ~1690 | C=O stretch (aldehyde) | |
| ~1580 | ~1600 | C=C stretch (aromatic) | |
| ~750 | ~765 | C-Cl stretch | |
| ¹H NMR (ppm) | |||
| ~9.8 | ~9.9 | Aldehyde H | |
| ~7.2 | ~7.3 | Aromatic H | |
| ~6.8 | ~6.9 | Aromatic H | |
| ~5.5 (broad) | - | Phenolic OH | |
| ¹³C NMR (ppm) | |||
| ~190 | ~192 | C=O (aldehyde) | |
| ~150 | ~151 | C-OH | |
| ~148 | ~149 | C-OH | |
| ~125-130 | ~126-131 | Aromatic C, C-Cl | |
| UV-Vis (nm) | |||
| ~280 | ~285 | π→π* transition | |
| ~330 | ~335 | n→π* transition |
Molecular Docking Studies for Biological Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. e-nps.or.kr This method is widely used in drug design to understand how a potential drug molecule, such as this compound, might interact with a biological target, typically a protein or enzyme.
Binding Affinity Predictions with Enzyme Active Sites
While specific docking studies for this compound are not prominently featured in the available literature, studies on structurally similar compounds provide valuable insights into its potential as an enzyme inhibitor. For example, a study on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives demonstrated their inhibitory potential against α-glucosidase and α-amylase, enzymes relevant to diabetes. researchgate.netnih.gov Similarly, research on 3,4-dihydroxybenzaldehyde (B13553), which shares the dihydroxybenzaldehyde core, has shown its ability to bind to human serum albumin. ncsu.edu
Molecular docking simulations predict the binding affinity, often expressed as a docking score or binding energy (in kcal/mol), which estimates the strength of the interaction. A more negative binding energy generally indicates a more stable protein-ligand complex and potentially higher inhibitory activity. mdpi.com For this compound, docking studies could be performed against various enzymes where substituted benzaldehydes have shown activity, such as tyrosinase, xanthine (B1682287) oxidase, or various bacterial enzymes.
Table 2: Hypothetical Binding Affinities of this compound with Various Enzyme Active Sites
| Target Enzyme | PDB ID | Predicted Binding Affinity (kcal/mol) (Hypothetical) | Reference Compound Binding Affinity (kcal/mol) |
| α-Amylase | 1P0I | -6.8 | Acarbose (-8.5) |
| α-Glucosidase | 3L4W | -7.2 | Acarbose (-9.1) |
| Tyrosinase | 2Y9X | -6.5 | Kojic Acid (-5.8) |
| DNA Gyrase (E. coli) | 1KZN | -7.5 | Ciprofloxacin (-8.2) |
| Acetylcholinesterase | 1C2B | -7.0 | Donepezil (-11.2) |
Elucidation of Interaction Patterns (e.g., Hydrogen Bonding, Hydrophobic Interactions)
Beyond just predicting binding affinity, molecular docking provides a detailed, three-dimensional view of the interactions between the ligand and the amino acid residues in the enzyme's active site. For this compound, key interactions would likely involve:
Hydrogen Bonding: The two hydroxyl groups and the carbonyl oxygen of the aldehyde group are potent hydrogen bond donors and acceptors. They can form crucial hydrogen bonds with polar amino acid residues (e.g., Serine, Threonine, Aspartate, Glutamate) in the active site, which are often critical for anchoring the ligand and for its inhibitory activity. nih.gov
Hydrophobic Interactions: The benzene ring of the molecule can engage in hydrophobic interactions (e.g., π-π stacking, π-alkyl) with nonpolar amino acid residues like Phenylalanine, Tyrosine, Tryptophan, Leucine, and Valine. mdpi.com
Halogen Bonding: The chlorine atom can participate in halogen bonding, a noncovalent interaction with a nucleophilic site on an amino acid residue, which can contribute to the binding affinity.
Studies on related chlorinated benzamide (B126) derivatives have shown that hydrogen bonding and hydrophobic interactions are key to their binding with enzymes like α-glucosidase. researchgate.netnih.gov For this compound, the combination of the catechol (4,5-dihydroxy) moiety and the chloro- and aldehyde-substituents would dictate its specific interaction pattern within a given enzyme active site.
Quantitative Structure-Activity/Toxicity Relationship (QSAR/QSTR) Modeling
QSAR and QSTR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or toxicity, respectively. ijpsr.com These models are valuable for predicting the properties of new or untested compounds.
Correlation of Structural Descriptors with Biological Outcomes
To build a QSAR/QSTR model for a class of compounds including this compound, a set of molecular descriptors is calculated for each compound. These descriptors quantify various aspects of the molecule's structure and properties:
Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Hydrophobic Descriptors: The most common is LogP, which represents the partition coefficient between octanol (B41247) and water and is a measure of the molecule's hydrophobicity.
Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, describing its size, shape, and branching.
Steric Descriptors: These relate to the three-dimensional shape of the molecule, such as molecular volume and surface area.
A statistical method, such as multiple linear regression (MLR) or machine learning algorithms (e.g., artificial neural networks), is then used to create an equation that correlates these descriptors with a measured biological outcome (e.g., IC₅₀ for enzyme inhibition or LC₅₀ for toxicity). nih.govmdpi.com For example, a QSAR study on benzaldehyde derivatives as phenoloxidase inhibitors found that the hydrophobicity of the substituents was a major factor influencing their inhibitory activity. nih.gov Similarly, QSTR studies on phenols have successfully predicted their toxicity based on calculated molecular descriptors. nih.gov
Table 3: Key Structural Descriptors for QSAR/QSTR Modeling of this compound (Hypothetical Values)
| Descriptor Type | Descriptor Name | Hypothetical Value | Potential Influence on Activity/Toxicity |
| Hydrophobic | LogP | 1.85 | Affects membrane permeability and binding to hydrophobic pockets. |
| Electronic | Dipole Moment | 3.5 D | Influences polar interactions with the target. |
| Electronic | HOMO Energy | -6.2 eV | Relates to the molecule's ability to donate electrons. |
| Electronic | LUMO Energy | -1.5 eV | Relates to the molecule's ability to accept electrons. |
| Topological | Topological Polar Surface Area (TPSA) | 77.8 Ų | Correlates with hydrogen bonding potential and bioavailability. |
| Steric | Molecular Weight | 172.57 g/mol | Relates to the size of the molecule. |
Prediction of Uncharted Biological Activities
Once a statistically robust and validated QSAR or QSTR model is developed for a class of compounds, it can be used to predict the activity or toxicity of new compounds that fall within the model's applicability domain. nih.gov For this compound, if it were part of a training set of substituted benzaldehydes tested for a particular biological activity, the resulting QSAR model could be used to design new, potentially more potent analogs.
For instance, if a QSAR model indicated that higher hydrophobicity and a specific electronic distribution increase the desired activity, new derivatives of this compound could be designed by modifying its structure accordingly. These new designs could then have their activity predicted by the model before undertaking their chemical synthesis and experimental testing, thereby saving time and resources. researchgate.net This predictive power is a cornerstone of modern computational drug discovery and chemical risk assessment. medium.com
Mechanistic Investigations of Biological Activities of 2 Chloro 4,5 Dihydroxybenzaldehyde and Its Derivatives
Enzyme Inhibition Mechanisms
2-Chloro-4,5-dihydroxybenzaldehyde and its related compounds have been investigated for their capacity to modulate the function of several key enzymes involved in physiological and pathological processes. The following subsections detail the mechanisms of inhibition for specific enzyme targets.
Extensive searches of the scientific literature did not yield specific studies on the inhibition of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) by this compound or its direct derivatives. Therefore, the molecular basis of inhibition and structure-activity relationships for this specific compound in the context of cholinesterase enzymes cannot be detailed at this time.
No published research is currently available that elucidates the molecular basis of acetylcholinesterase and butyrylcholinesterase inhibition by this compound.
There is no available data from which to derive structure-activity relationships for the cholinesterase-inhibiting effects of this compound and its derivatives.
While direct studies on this compound are limited, research on substituted dihydroxybenzenes, such as catechols, provides insight into the potential mechanisms of urease inhibition. One study investigated the performance of various substituted dihydroxybenzenes (DHBs) as urease inhibitors in different soil types e-nps.or.krnih.gov. Among the tested compounds, halogen-substituted catechols like 4-fluorocatechol and 4-bromocatechol were found to be more effective at delaying urea (B33335) hydrolysis than the commercial inhibitor N‐(n‐butyl)thiophosphoric triamide (NBPT) in acidic sandy loam soil e-nps.or.krnih.gov.
Kinetic studies revealed that while NBPT acts as a competitive inhibitor of urease, 4-bromocatechol functions as a noncompetitive inhibitor e-nps.or.krnih.gov. This suggests that the dihydroxybenzene derivative does not compete with the substrate (urea) for binding at the active site. Instead, it is proposed that it binds to a different site on the enzyme. Density functional theory (DFT) calculations suggest that 4-bromocatechol binds to a cysteine residue located in the mobile flap of the urease enzyme e-nps.or.krnih.gov. This binding is thought to reduce the flexibility of the mobile flap, which is crucial for the catalytic process, thereby preventing it from assisting in the hydrolysis of urea e-nps.or.krnih.gov. This noncompetitive mechanism offers a different approach to urease inhibition compared to substrate analogues.
The table below summarizes the inhibition data for selected dihydroxybenzene derivatives from the aforementioned study.
| Compound Name | Inhibition of Urea Hydrolysis | Inhibition Type |
| 4-Fluorocatechol | More effective than NBPT in the first 10 days | Not specified |
| 4-Bromocatechol | More effective than NBPT | Noncompetitive |
| 4,5-Difluorocatechol | Comparable to NBPT in the first week | Not specified |
| Carbonyl-substituted catechols | Very little inhibition | Not specified |
Data derived from a study on substituted dihydroxybenzenes as urease inhibitors in soil incubations. e-nps.or.kr
A comprehensive review of the available scientific literature did not reveal any studies focused on the inhibitory effects of this compound or its derivatives on human carbonic anhydrase isozymes I and II (hCA-I and hCA-II). Consequently, the mechanism of inhibition for this specific compound remains uncharacterized.
Research has demonstrated that 3-Chloro-4,5-dihydroxybenzaldehyde (CDB), a positional isomer of the title compound, exhibits significant inhibitory effects on adipogenesis in 3T3-L1 adipocyte cells nih.govnih.govnih.gov. This compound was shown to suppress the differentiation of pre-adipocytes and reduce lipid accumulation and triglyceride content in a concentration-dependent manner nih.govnih.govnih.gov.
The anti-adipogenic effect of CDB is mediated through the downregulation of key adipogenic transcription factors. The expression of CCAAT/enhancer-binding protein alpha (C/EBPα), sterol regulatory element-binding protein 1c (SREBP-1c), and peroxisome proliferator-activated receptor gamma (PPARγ) were all suppressed by CDB during adipocyte differentiation nih.govnih.govnih.gov. Furthermore, the expression of adiponectin, a hormone involved in glucose regulation and fatty acid oxidation, was also decreased nih.govnih.govnih.gov.
In addition to inhibiting adipogenesis, CDB also affects the expression of proteins directly involved in fatty acid synthesis and lipid storage. The compound was found to inhibit the expression of fatty acid synthase (FAS), fatty acid-binding protein 4 (FABP4), leptin, and perilipin nih.govnih.govnih.gov.
A key aspect of the mechanism of action of CDB is its ability to activate AMP-activated protein kinase (AMPK). The study showed that CDB increased the expression of phosphorylated AMPK in adipocyte cells nih.govnih.govnih.gov. AMPK is a central regulator of cellular energy homeostasis, and its activation is known to inhibit anabolic pathways such as fatty acid synthesis and promote catabolic pathways.
The table below summarizes the effects of 3-Chloro-4,5-dihydroxybenzaldehyde on key proteins involved in adipogenesis and fatty acid synthesis.
| Protein Target | Effect of 3-Chloro-4,5-dihydroxybenzaldehyde |
| C/EBPα | Decreased expression |
| SREBP-1c | Decreased expression |
| PPARγ | Decreased expression |
| Adiponectin | Decreased expression |
| Fatty Acid Synthase (FAS) | Inhibited expression |
| Fatty Acid-Binding Protein 4 (FABP4) | Inhibited expression |
| Leptin | Inhibited expression |
| Perilipin | Inhibited expression |
| Phosphorylated AMPK | Increased expression |
Data from a study on the effects of 3-Chloro-4,5-dihydroxybenzaldehyde on 3T3-L1 adipocytes. nih.govnih.govnih.gov
Inhibition of Enzymes Involved in Metabolic Pathways (e.g., Adipogenesis, Fatty Acid Synthesis)
Regulation of Key Transcription Factors (e.g., C/EBPα, SREBP-1c, PPARγ, adiponectin)
Research into the effects of 3-Chloro-4,5-dihydroxybenzaldehyde (CDB), a derivative of this compound, has shed light on its role in adipogenesis, the process of fat cell formation. A key study demonstrated that CDB treatment of 3T3-L1 adipocyte cells led to a significant downregulation of major adipogenic transcription factors. nih.govopenagrar.de
Specifically, the expression of CCAAT/enhancer-binding protein alpha (C/EBPα), sterol regulatory element-binding protein 1c (SREBP-1c), and peroxisome proliferator-activated receptor gamma (PPARγ) was suppressed. nih.govopenagrar.de These transcription factors are considered master regulators of adipogenesis, and their inhibition points to the anti-adipogenic potential of CDB. Furthermore, the expression of adiponectin, a hormone exclusively secreted by adipose tissue that is involved in regulating glucose levels and fatty acid breakdown, was also decreased by CDB treatment. nih.govopenagrar.de The suppressive effect of CDB on these transcription factors was observed to be concentration-dependent, indicating a direct influence on the regulatory network of adipocyte differentiation. nih.govopenagrar.de
Below is a table summarizing the effect of 3-Chloro-4,5-dihydroxybenzaldehyde on these key transcription factors.
| Transcription Factor | Effect of 3-Chloro-4,5-dihydroxybenzaldehyde |
| C/EBPα | Decreased expression |
| SREBP-1c | Decreased expression |
| PPARγ | Decreased expression |
| Adiponectin | Decreased expression |
Modulation of Protein Expression (e.g., FAS, FABP4, leptin, perilipin)
In concert with its regulation of transcription factors, 3-Chloro-4,5-dihydroxybenzaldehyde (CDB) has been shown to modulate the expression of several proteins critical to lipid metabolism and storage. The expression of fatty acid synthase (FAS), an enzyme pivotal for the synthesis of fatty acids, was inhibited by CDB in 3T3-L1 adipocytes. nih.govopenagrar.de
Similarly, the expression of fatty acid-binding protein 4 (FABP4), which is involved in the intracellular transport of fatty acids, was also downregulated. nih.govopenagrar.de The study also reported a decrease in the expression of leptin, a hormone that plays a role in appetite regulation and energy expenditure, and perilipin, a protein that coats lipid droplets in adipocytes and is involved in regulating lipid storage and mobilization. nih.govopenagrar.de This modulation of key proteins involved in fat synthesis and storage further underscores the anti-adipogenic properties of CDB. nih.govopenagrar.de
The table below outlines the impact of 3-Chloro-4,5-dihydroxybenzaldehyde on these significant proteins.
| Protein | Effect of 3-Chloro-4,5-dihydroxybenzaldehyde |
| FAS (Fatty Acid Synthase) | Inhibited expression |
| FABP4 (Fatty Acid-Binding Protein 4) | Inhibited expression |
| Leptin | Decreased expression |
| Perilipin | Inhibited expression |
Activation of Cellular Energy Sensors (e.g., AMPK phosphorylation)
A crucial aspect of the mechanism of action for 3-Chloro-4,5-dihydroxybenzaldehyde (CDB) involves the activation of a key cellular energy sensor, the AMP-activated protein kinase (AMPK). In the study on 3T3-L1 adipocytes, it was observed that CDB treatment led to an increase in the phosphorylation of AMPK. nih.govopenagrar.de
The phosphorylation of AMPK signifies its activation. Activated AMPK plays a central role in cellular energy homeostasis, promoting energy-producing pathways while inhibiting energy-consuming processes like fat synthesis. The activation of AMPK by CDB provides a mechanistic link between the compound and its observed inhibitory effects on adipogenesis and lipid accumulation. nih.govopenagrar.de
Inhibition of Microbial Enzymes (e.g., FabZ protein in Pseudomonas aeruginosa)
The enzyme β-hydroxyacyl-acyl carrier protein dehydratase (FabZ) is a key component of the type II fatty acid synthase (FAS II) pathway in bacteria, which is essential for bacterial membrane biosynthesis. digitellinc.comresearchgate.net This makes FabZ an attractive target for the development of novel antimicrobial agents. While there is significant interest in identifying inhibitors of FabZ from various pathogens, including Pseudomonas aeruginosa, a thorough search of the scientific literature did not yield specific studies on the inhibitory activity of this compound or its derivatives against the FabZ protein in Pseudomonas aeruginosa. Therefore, the mechanistic details of this specific interaction remain to be investigated.
Antioxidant Mechanisms
Free Radical Scavenging Activity (e.g., DPPH, FRAP assays)
The antioxidant potential of chemical compounds is often evaluated through their ability to scavenge free radicals. Two common in vitro assays for this purpose are the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. A study on the structure-antioxidant capacity relationships of dihydroxybenzaldehyde derivatives has been conducted using the DPPH assay. wiserpub.com However, this study did not provide specific quantitative data for this compound that would allow for a direct comparison of its activity.
Activation of Endogenous Antioxidant Pathways (e.g., Nrf2/HO-1 pathway)
A key mechanism of cellular defense against oxidative stress is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, with HO-1 being a prominent example.
While direct studies on the effect of this compound on the Nrf2/HO-1 pathway are limited, research on a structurally similar compound, 3-Bromo-4,5-dihydroxybenzaldehyde (BDB), provides valuable insights. A study demonstrated that BDB protects skin cells against oxidative damage by activating the Nrf2/HO-1 pathway. nih.gov In this study, BDB was shown to upregulate Nrf2 expression and promote its nuclear translocation. nih.gov This, in turn, led to the induction of HO-1 expression, an enzyme with potent antioxidant properties. nih.gov The cytoprotective effects of BDB against oxidative stress were found to be mediated by this pathway. nih.gov Another study on BDB further confirmed its ability to enhance the levels of reduced glutathione, a major intracellular antioxidant, through the Nrf2-mediated pathway in human keratinocytes. nih.govresearchgate.net
Given the structural similarity between this compound and 3-Bromo-4,5-dihydroxybenzaldehyde, it is plausible that the chloro-derivative may also possess the ability to activate the Nrf2/HO-1 pathway. However, direct experimental evidence is necessary to confirm this hypothesis.
Role of Hydroxyl Groups in Radical Stabilization
The antioxidant capacity of phenolic compounds like dihydroxybenzaldehydes is fundamentally linked to the presence and arrangement of their hydroxyl (-OH) groups. These groups can donate a hydrogen atom to stabilize free radicals, thereby neutralizing their damaging effects. The efficiency of this process is influenced by the number and position of the hydroxyl groups on the aromatic ring. wiserpub.comnih.gov
Studies on various dihydroxybenzaldehyde isomers have shown that the position of the hydroxyl groups significantly affects their antioxidant and radical scavenging activity. wiserpub.com For instance, research on different dihydroxybenzaldehyde and dihydroxybenzoic acid derivatives has demonstrated that the antioxidant capacity is related to their oxidation potential, which is in turn governed by the substitution pattern of the hydroxyl groups. wiserpub.com Generally, a greater number of hydroxyl groups leads to higher antioxidant activity. The relative position of these groups also plays a crucial role in determining the stability of the resulting phenoxyl radical after hydrogen donation. In the case of this compound, the two adjacent hydroxyl groups in the ortho position (catechol-like structure) are expected to contribute significantly to its radical-stabilizing potential. This arrangement can effectively delocalize the unpaired electron of the resulting radical, enhancing its stability and, consequently, its antioxidant efficacy.
Antimicrobial Mechanisms
Research has demonstrated the antibacterial effects of various dihydroxybenzaldehyde compounds against several bacterial strains.
Staphylococcus aureus : Studies on gentisaldehyde (2,5-dihydroxybenzaldehyde) and 2,3-dihydroxybenzaldehyde have shown antimicrobial activity against a wide range of bovine mastitis S. aureus isolates. nih.govfrontiersin.org Both compounds exhibited a MIC50 (Minimum Inhibitory Concentration required to inhibit the growth of 50% of organisms) of 500 mg/L against 172 bovine mastitis S. aureus isolates. nih.gov Furthermore, derivatives of 5-chloro-2-hydroxybenzaldehyde have also been synthesized and have shown activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net
Mycobacterium avium subsp. paratuberculosis : A study evaluating the antibacterial activity of several naturally occurring compounds found that 2,5-dihydroxybenzaldehyde (B135720) was effective against three different strains of Mycobacterium avium subsp. paratuberculosis. nih.govnih.govusda.govresearchgate.net The research indicated that the aldehyde and phenolic groups are likely important for the antimicrobial activity. nih.govnih.govresearchgate.net
Table 1: Antibacterial Activity of Dihydroxybenzaldehyde Derivatives
| Compound | Bacterium | Strain(s) | Key Finding (MIC) |
|---|---|---|---|
| 2,5-Dihydroxybenzaldehyde | Mycobacterium avium subsp. paratuberculosis | Bovine, raw-milk, and human isolates | 74 µg/ml |
| 2,3-Dihydroxybenzaldehyde | Staphylococcus aureus | 172 bovine mastitis isolates | MIC50 = 500 mg/L |
This table presents data for structurally related compounds to this compound.
The antifungal potential of benzaldehyde (B42025) derivatives has been noted in several studies, often linked to the hydroxyl substitutions on the aromatic ring. Structure-activity analyses have revealed that the presence of an ortho-hydroxyl group can increase antifungal activity. nih.gov While direct data on this compound is lacking, research on related molecules offers insights. For instance, 2-chloro-N-phenylacetamide has demonstrated antifungal activity against strains of Aspergillus flavus, with a proposed mechanism involving binding to ergosterol on the fungal plasma membrane. scielo.br Similarly, Schiff bases derived from 2,4-dihydroxybenzaldehyde (B120756) have shown antifungal properties. nih.govresearchgate.net These findings suggest that the combination of a chlorinated phenyl ring and hydroxyl groups, as seen in this compound, could be favorable for antifungal action.
The proposed antimicrobial mechanisms for benzaldehydes often involve disruption of cellular integrity and function. Studies on compounds like 2,5-dihydroxybenzaldehyde against Mycobacterium avium subsp. paratuberculosis suggest that their mode of action is associated with the disruption of the bacterial cell membrane. mdpi.com This disruption can lead to the leakage of essential intracellular components, such as phosphate ions. mdpi.com However, in the same study, 2,5-dihydroxybenzaldehyde did not cause a significant effect on intracellular ATP concentration. mdpi.com
Other potential mechanisms include the interaction with microbial DNA, which can inhibit protein and mRNA synthesis. acs.org Some phenolic compounds have been shown to induce DNA cleavage, particularly in the presence of copper ions, through the generation of reactive oxygen species. nsf.gov This action can contribute to the antibacterial effect by causing damage to the genetic material of the microbe.
Anti-adipogenesis Mechanisms
Research into the effects of chlorinated dihydroxybenzaldehyde on fat cell formation has focused on an isomer of the target compound, 3-Chloro-4,5-dihydroxybenzaldehyde (CDB).
Studies on 3-Chloro-4,5-dihydroxybenzaldehyde have shown that it can inhibit the process of adipogenesis, which is the differentiation of pre-adipocytes into mature fat cells (adipocytes). nih.govbwise.krresearchgate.net This effect was observed in 3T3-L1 pre-adipocyte cells, a common model for studying adipogenesis. nih.govbwise.kr
The mechanism behind this suppression involves the regulation of key adipogenic transcription factors. Treatment with 3-Chloro-4,5-dihydroxybenzaldehyde was found to down-regulate the expression of critical proteins that drive adipocyte differentiation, including:
CCAAT/enhancer-binding protein α (C/EBPα) nih.govbwise.kr
Peroxisome proliferator-activated receptor γ (PPARγ) nih.govbwise.kr
Sterol regulatory element-binding protein-1c (SREBP-1c) nih.govbwise.kr
By suppressing these master regulators, 3-Chloro-4,5-dihydroxybenzaldehyde effectively halts the maturation of fat cells, leading to decreased lipid accumulation and lower triglyceride content in the cells. nih.govbwise.kr The inhibitory effect on fat accumulation was observed to be concentration-dependent. nih.govbwise.kr
Furthermore, the compound was shown to inhibit proteins related to fatty acid synthesis, such as fatty acid synthase (FAS) and fatty acid binding protein 4 (FABP4). nih.govbwise.krresearchgate.net It also increased the phosphorylation of AMP-activated protein kinase (AMPK), an enzyme that plays a key role in cellular energy homeostasis and often acts as an inhibitor of adipogenesis. nih.govbwise.krresearchgate.net
Table 2: Effect of 3-Chloro-4,5-dihydroxybenzaldehyde on Adipogenesis Markers in 3T3-L1 Cells
| Target Protein/Factor | Effect of Treatment | Implication in Adipogenesis |
|---|---|---|
| PPARγ | Decreased Expression | Inhibition of a master regulator of adipocyte differentiation |
| C/EBPα | Decreased Expression | Inhibition of a key transcription factor for adipogenesis |
| SREBP-1c | Decreased Expression | Down-regulation of lipogenesis |
| FAS (Fatty Acid Synthase) | Decreased Expression | Inhibition of fatty acid synthesis |
| FABP4 (aP2) | Decreased Expression | Reduced fatty acid uptake and storage |
This table presents data for 3-Chloro-4,5-dihydroxybenzaldehyde, an isomer of this compound.
Reduction of Lipid Accumulation and Triglyceride Content
There is no specific research available that details the effects of this compound on the reduction of lipid accumulation and triglyceride content.
Anti-inflammatory Mechanisms
Modulation of Inflammatory Mediators (e.g., COX-1/COX-2 inhibition)
Scientific investigation into the anti-inflammatory mechanisms of this compound, including its potential to modulate inflammatory mediators such as cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), has not been documented in the available literature.
DNA Interaction Studies
Binding Modes with DNA (e.g., Groove Binding, Intercalation)
There are no available studies that investigate the binding modes of this compound with DNA, such as groove binding or intercalation.
Influence on DNA Conformation
Information regarding the influence of this compound on DNA conformation is not present in the current body of scientific research.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses
Detailed Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) analyses for this compound and its derivatives are not available in the reviewed scientific literature. Such studies are crucial for understanding how the chemical structure of a compound influences its biological activity and properties, and this remains an uninvestigated area for this particular molecule.
Influence of the Chlorine Atom on Electronic and Steric Properties
The presence of a chlorine atom at the C-2 position (ortho to the aldehyde) on the this compound ring profoundly influences the molecule's physicochemical properties through a combination of electronic and steric effects. These effects are critical in modulating its chemical reactivity and biological activity.
Electronic Effects: The chlorine atom exerts a dual electronic influence on the aromatic ring. Primarily, due to its high electronegativity, it has a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density of the entire benzene (B151609) ring, including the carbonyl carbon of the aldehyde group, making it more electrophilic. Concurrently, the chlorine atom possesses lone pairs of electrons in its outer shell, which can be delocalized into the aromatic π-system, resulting in a weak electron-donating resonance effect (+R). However, for halogens, the inductive effect is generally considered to dominate over the resonance effect in influencing chemical reactivity. This net electron-withdrawing character can impact interactions with biological targets.
Steric Properties: The steric bulk of the chlorine atom at the ortho position introduces significant spatial hindrance around the adjacent aldehyde functional group. This steric impediment can restrict the rotation of the aldehyde group, potentially forcing it out of plane with the benzene ring and thereby reducing π-orbital overlap and conjugation. Furthermore, this steric hindrance can shield the electrophilic carbonyl carbon, impeding the approach of nucleophiles. Studies on ortho-substituted benzaldehydes have shown that steric hindrance by the ortho-substituent plays a significant role in their oxidation kinetics . In a related molecule, 2,4-dihydroxybenzaldehyde, the ortho-hydroxyl group was found to sterically hinder condensation reactions, a principle that can be extended to the similarly positioned chlorine atom mdpi.com.
| Property | Description | Consequence for this compound |
|---|---|---|
| Inductive Effect (-I) | Strongly electron-withdrawing due to high electronegativity. | Decreases electron density on the aromatic ring and increases the electrophilicity of the aldehyde carbon. |
| Resonance Effect (+R) | Weakly electron-donating due to delocalization of lone pair electrons. | Partially counteracts the inductive effect, but the net effect is electron withdrawal. |
| Steric Hindrance | The physical size of the chlorine atom (van der Waals radius ~1.75 Å) occupies space near the reaction center. | Hinders nucleophilic attack at the aldehyde carbon and can affect the conformation of the aldehyde group relative to the ring. |
Effects of Dihydroxyl Substitution Pattern on Reactivity and Biological Interactions
The 4,5-dihydroxyl substitution pattern on the benzaldehyde core forms a catechol (1,2-dihydroxybenzene) moiety, which is a key structural feature responsible for a wide range of chemical reactivities and biological interactions.
Reactivity and Antioxidant Activity: The two hydroxyl groups are powerful electron-donating groups through resonance, which significantly increases the electron density of the aromatic ring. This activation makes the ring more susceptible to electrophilic attack and, crucially, enhances its ability to act as an antioxidant. The catechol structure is an excellent radical scavenger. It can donate hydrogen atoms from its hydroxyl groups to neutralize reactive oxygen species (ROS), forming a relatively stable semiquinone radical intermediate. Research on 3,4-dihydroxybenzaldehyde (B13553) (protocatechualdehyde), an isomer with a similar catechol structure, has demonstrated its capacity to scavenge various radicals and chelate ferrous ions, thereby inhibiting oxidative DNA damage nih.gov. The antioxidant capacity of dihydroxybenzaldehydes is highly dependent on the relative positions of the hydroxyl groups, with ortho- and para-dihydroxyl arrangements generally showing potent activity wiserpub.comnih.gov.
Biological Interactions and Metal Chelation: The catechol moiety is a well-established bidentate ligand, capable of chelating various metal ions. The adjacent hydroxyl groups can bind to metal centers, such as iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺), which are often cofactors in the active sites of enzymes. This chelation ability can contribute to the molecule's biological effects by either inhibiting metalloenzymes or sequestering redox-active metals, thus preventing them from participating in harmful Fenton reactions that generate hydroxyl radicals nih.gov. The presence of two polar hydroxyl groups is also crucial for forming strong hydrogen bonds with biological receptors, contributing to the affinity and specificity of molecular interactions derangedphysiology.com.
| Compound | IC₅₀ (μg/mL) | Relative Activity Ranking |
|---|---|---|
| 3,5-dihydroxybenzoic acid | 3.51 | Very High |
| 2,5-dihydroxybenzoic acid (Gentisic acid) | 4.12 | High |
| 3,4-dihydroxybenzoic acid (Protocatechuic acid) | 5.46 | High |
| 2,4-dihydroxybenzoic acid | > 100 | Poor |
Data adapted from structure-activity relationship studies of dihydroxybenzoic acids, which illustrate the critical role of hydroxyl positioning on antioxidant capacity nih.gov. The catechol-containing 3,4-dihydroxy isomer shows high activity.
Role of the Aldehyde Functional Group in Molecular Recognition
The aldehyde functional group (-CHO) is a highly reactive and versatile moiety that plays a pivotal role in the molecular recognition and mechanism of action of many biologically active compounds. Its unique chemical properties allow for both non-covalent and covalent interactions with biological macromolecules.
Non-Covalent Interactions: The aldehyde group is polar, with the carbonyl oxygen atom acting as a hydrogen bond acceptor wikipedia.orgchemistrytalk.org. This allows it to form specific hydrogen bonding patterns with the backbones or side chains of amino acid residues (such as serine, threonine, or asparagine) within the active site of an enzyme or the binding pocket of a receptor. These directed, non-covalent interactions are fundamental for the initial binding and proper orientation of the molecule within its biological target.
Covalent Interactions: A key feature of the aldehyde group is the electrophilic nature of its carbonyl carbon. This makes it susceptible to nucleophilic attack from amino acid side chains, leading to the formation of a covalent bond. This is a common mechanism for enzyme inhibition by aldehyde-containing molecules nih.govnih.gov. For example, an aldehyde can react with the ε-amino group of a lysine residue to form a Schiff base (imine) or with the thiol group of a cysteine residue to form a thiohemiacetal patsnap.comacs.org. These covalent adducts can be either reversible or irreversible, and their formation can effectively block an enzyme's active site, leading to potent inhibition of its activity researchgate.net. The reactivity of the aldehyde is, in turn, modulated by the electronic effects of the other ring substituents, such as the chlorine and hydroxyl groups.
| Type of Interaction | Interacting Aldehyde Moiety | Amino Acid Residue(s) | Resulting Bond/Adduct |
|---|---|---|---|
| Hydrogen Bonding | Carbonyl Oxygen (Acceptor) | Serine, Threonine, Asparagine, Glutamine | Non-covalent H-bond |
| Covalent (Reversible) | Carbonyl Carbon (Electrophile) | Cysteine (thiol group) | Thiohemiacetal |
| Covalent (Reversible) | Carbonyl Carbon (Electrophile) | Lysine (ε-amino group) | Schiff Base (Imine) |
| Covalent (Reversible) | Carbonyl Carbon (Electrophile) | Serine/Threonine (hydroxyl group) | Hemiacetal |
Applications of 2 Chloro 4,5 Dihydroxybenzaldehyde in Chemical Research and Advanced Technologies
Application as a Reagent in Analytical Chemistry
The unique substitution pattern of 2-Chloro-4,5-dihydroxybenzaldehyde, featuring a chloro group and two adjacent hydroxyl groups on the benzene (B151609) ring, suggests its potential as a reagent in analytical chemistry. However, specific studies detailing its use in the development of spectrophotometric methods or for the quantification of substances are not readily found in current research. For comparison, related dihydroxybenzaldehyde compounds are known to be utilized in such analytical methods. biomolther.org
Development of Spectrophotometric Methods for Analyte Detection
The presence of chromophoric groups in this compound makes it a candidate for developing new spectrophotometric methods for detecting various analytes. The hydroxyl and aldehyde functionalities can potentially react with specific analytes to form colored complexes or Schiff bases, which can be quantified using UV-Vis spectroscopy. While this is a plausible application, specific research validating this for this compound is not currently available.
Use in Quantification of Specific Substances in Complex Mixtures
Similarly, the potential for this compound to be used in the quantification of specific substances in complex mixtures exists, likely through derivatization reactions that enhance selectivity and detectability. However, published methodologies and validation data for such applications involving this compound are yet to be reported.
Role in Advanced Materials Science
The reactivity of the hydroxyl and aldehyde groups, combined with the influence of the chloro substituent, suggests that this compound could serve as a valuable monomer or cross-linking agent in the synthesis of advanced materials.
Contribution to Polymer and Coating Development (e.g., Enhanced Durability, Environmental Resistance)
The bifunctional nature of this compound allows for its potential incorporation into polymer backbones or as a building block for creating resins and coatings. The presence of the chlorine atom could potentially enhance properties such as flame retardancy and resistance to environmental degradation. Research on polymers derived from other dihydroxybenzaldehydes has shown their potential as ion-exchangers, indicating a possible avenue of exploration for this compound as well. ias.ac.in
Integration into Hydrogel Systems for Functional Properties (e.g., UV Absorption, Cross-linking)
Hydrogels with tailored properties are of significant interest in various fields. The hydroxyl and aldehyde groups of this compound could be utilized for cross-linking polymer chains to form hydrogels. The aromatic core of the molecule suggests inherent UV-absorbing properties, which could be imparted to the hydrogel system. While a plausible application, specific studies on the integration of this compound into hydrogels are not documented.
Development of Optical Probes and Sensors
The development of optical probes and sensors for the detection of various ions and molecules is an active area of research. Benzaldehyde (B42025) derivatives are often used as a platform for designing fluorescent and colorimetric sensors.
Limited research has been conducted on the optical properties of derivatives of this compound. For instance, a study on the effect of annealing on the optical properties of 2-chloro-5-(2,5-dimethoxy-benzylidene)-1,3-diethyl-dihydro-pyrimidine-4,6(1H,5H)-dione thin films has been reported. scispace.com This suggests that the core structure could be a component in materials with interesting optical behaviors. The synthesis of specific optical probes or sensors directly from this compound, however, is not a well-documented area of research at present.
Design of Fluorescence Sensors for Metal Ion Detection
The development of selective and sensitive fluorescent sensors for the detection of metal ions is a significant area of research due to the crucial roles of metal ions in biological and environmental systems. While direct studies on this compound as a fluorescent sensor are not extensively documented, the principles of sensor design based on related hydroxybenzaldehyde derivatives, particularly through the formation of Schiff bases, provide a strong indication of its potential in this field.
Schiff bases derived from aldehydes and amines are versatile ligands that can form stable complexes with a variety of metal ions. The process of metal ion binding can significantly alter the electronic properties of the Schiff base, leading to changes in its fluorescence characteristics. This phenomenon, often referred to as chelation-enhanced fluorescence (CHEF) or fluorescence quenching, forms the basis of their application as fluorescent sensors.
Research Findings on Related Compounds:
Schiff bases derived from substituted benzaldehydes have demonstrated notable success as colorimetric and fluorescent sensors for various metal ions. For instance, a Schiff base ligand synthesized from 3-(-(2-hydroxyphenylimino) methyl)-4H-chromen-4-one has been shown to be an effective colorimetric sensor for Cu²⁺, Fe³⁺, and V⁵⁺ ions in aqueous solutions. nih.gov The binding of these metal ions to the Schiff base results in a distinct color change, allowing for their visual detection. nih.gov The binding stoichiometry between the ligand and the metal ions was determined to be 2:1 for Cu²⁺ and Fe³⁺, and 1:1 for V⁵⁺. nih.gov
Similarly, cholesterol-appended Schiff bases derived from 4-hydroxybenzaldehyde (B117250) have been explored for the selective detection of Ag⁺ and Hg²⁺ ions. rsc.org The sensing mechanism in these systems can involve either the sustainability of the imine bond upon metal coordination or its rupture, leading to a sol-gel transition that signals the presence of the target ion. rsc.org For example, a benzimidazole-based Schiff base gel selectively undergoes a gel-to-sol transformation in the presence of Ag⁺ ions. rsc.org
The design of fluorescent sensors often involves the strategic placement of fluorophores and chelating sites within the molecule. The hydroxyl and aldehyde groups of this compound provide ideal functionalities for creating Schiff bases with built-in chelating capabilities for metal ions. The presence of the chloro and additional hydroxyl groups can further modulate the electronic properties and, consequently, the fluorescence response upon metal binding, potentially leading to sensors with high selectivity and sensitivity.
Table 1: Examples of Schiff Base Sensors for Metal Ion Detection (Based on Related Aldehydes)
| Schiff Base Derived From | Detected Metal Ion(s) | Sensing Mechanism |
| 3-(-(2-hydroxyphenylimino) methyl)-4H-chromen-4-one | Cu²⁺, Fe³⁺, V⁵⁺ | Colorimetric change |
| 4-Hydroxybenzaldehyde (cholesterol appended) | Ag⁺, Hg²⁺ | Sol-gel transition |
These examples highlight the potential of Schiff bases derived from hydroxybenzaldehydes in the design of metal ion sensors. The specific substitution pattern of this compound suggests that its Schiff base derivatives could exhibit unique sensing properties, warranting further investigation.
Exploration of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, leading to a variety of phenomena such as frequency doubling and optical switching. These materials are of great interest for applications in optoelectronics, telecommunications, and optical data storage. Organic molecules with a donor-π-acceptor (D-π-A) structure are particularly promising candidates for NLO materials due to their large molecular hyperpolarizabilities.
The molecular structure of this compound and its derivatives, especially Schiff bases, possesses key features that are conducive to NLO activity. The hydroxyl groups act as electron donors, the benzene ring and the azomethine group (in Schiff bases) form a π-conjugated system, and the aldehyde or a substituted imine group can act as an electron acceptor. The presence of the electron-withdrawing chloro group can further enhance the intramolecular charge transfer (ICT) within the molecule, which is a critical factor for high NLO response.
Research Findings on Related Compounds:
Research on Schiff bases and co-crystals derived from similar benzaldehydes has provided evidence for their significant NLO properties. For instance, a novel cocrystal of acridine (B1665455) with 2,4-dihydroxybenzaldehyde (B120756) has been synthesized and its NLO properties investigated. researchgate.netscilit.com The calculated first and second hyperpolarizability values for this cocrystal indicated its potential as a promising candidate for NLO applications. researchgate.netscilit.com The charge transfer interactions, facilitated by π-π* transitions between the molecules, are crucial for the observed NLO response. researchgate.netscilit.com
Furthermore, theoretical studies on salicylaldehyde-based thiosemicarbazones have demonstrated their potential as NLO-active materials. nih.gov The calculated HOMO/LUMO energy gaps and large β values (a measure of the first hyperpolarizability) for these compounds suggest significant NLO properties, exceeding those of the standard reference material, urea (B33335). nih.gov The stability of these compounds is attributed to charge delocalization and hyperconjugative interactions within the molecular network. nih.gov
The synthesis of Schiff base complexes with transition metals can also lead to materials with interesting NLO properties. For example, copper(II) complexes of a Schiff base derived from 3-nitrobenzohydrazide and benzil (B1666583) have been synthesized and their NLO properties studied using the Z-scan technique. nih.gov These studies highlight the versatility of Schiff bases in creating a wide range of NLO materials.
Table 2: NLO Properties of Related Benzaldehyde Derivatives
| Compound Type | Key Structural Features | Investigated NLO Property |
| Cocrystal of Acridine with 2,4-dihydroxybenzaldehyde | π-π stacking, hydrogen bonding | First and second hyperpolarizability |
| Salicylaldehyde-based Thiosemicarbazones | Intramolecular charge transfer | First hyperpolarizability (β) |
| Copper(II) Schiff Base Complex | Metal-ligand coordination | Third-order NLO susceptibility |
The findings from these studies on related compounds strongly suggest that derivatives of this compound, particularly Schiff bases and their metal complexes, are promising candidates for the development of new NLO materials. The combination of electron-donating and withdrawing groups, along with the extended π-conjugation in its Schiff base derivatives, provides a fertile ground for tuning the NLO response for specific technological applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Chloro-4,5-dihydroxybenzaldehyde, and how can purity be ensured?
- Methodology : Synthesis typically involves regioselective chlorination of dihydroxybenzaldehyde precursors using chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under inert conditions . Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is critical for high purity (>95%). Monitor reaction progress using TLC and confirm purity via HPLC or NMR .
Q. Which spectroscopic techniques are most reliable for structural characterization?
- Methodology : Combine multiple techniques:
- FT-IR : Confirm hydroxyl (-OH, ~3200–3500 cm⁻¹) and aldehyde (-CHO, ~1700 cm⁻¹) groups.
- NMR : Use ¹H/¹³C NMR to assign substituent positions on the aromatic ring (e.g., coupling patterns for chloro and hydroxy groups) .
- X-ray crystallography : Resolve crystal structure for unambiguous confirmation of regiochemistry (e.g., as demonstrated for 3,5-dichloro-2-hydroxybenzaldehyde derivatives) .
Q. How do solvent polarity and pH influence the stability of this compound?
- Methodology : Conduct stability studies in solvents (e.g., DMSO, methanol, water) under varying pH (2–10) and temperatures (4°C–40°C). Monitor degradation via UV-Vis spectroscopy (λmax ~280 nm) and HPLC. For example, hydroxybenzaldehydes are prone to oxidation in basic aqueous media, requiring storage in acidic, anhydrous conditions .
Advanced Research Questions
Q. How can contradictory reports about the antioxidant activity of this compound be resolved?
- Methodology : Standardize assays (e.g., DPPH, ABTS, and hydroxyl radical scavenging) with positive controls (e.g., ascorbic acid). For example, 3-bromo-4,5-dihydroxybenzaldehyde showed IC₅₀ values of 4.49 mg/L for DPPH, but results vary with solvent and radical source . Replicate studies under controlled oxygen levels and use ESR spectroscopy to quantify radical quenching mechanisms.
Q. What mechanistic insights exist for its role as a synthetic intermediate in OLED materials?
- Methodology : Study its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) to form triazine derivatives, as seen in 2-chloro-4,6-diphenyl-1,3,5-triazine synthesis. Analyze electronic effects using DFT calculations: the chloro and hydroxy groups enhance electrophilicity, facilitating nucleophilic aromatic substitution .
Q. How can degradation pathways be mapped under photolytic or thermal stress?
- Methodology : Use accelerated stability testing:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
